Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate
CAS No.: 1423032-76-1
Cat. No.: VC2964523
Molecular Formula: C10H16ClNO3
Molecular Weight: 233.69 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1423032-76-1 |
|---|---|
| Molecular Formula | C10H16ClNO3 |
| Molecular Weight | 233.69 g/mol |
| IUPAC Name | methyl 1-[(2-chloroacetyl)amino]cyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C10H16ClNO3/c1-15-9(14)10(12-8(13)7-11)5-3-2-4-6-10/h2-7H2,1H3,(H,12,13) |
| Standard InChI Key | APCLZSBKPHTAGP-UHFFFAOYSA-N |
| SMILES | COC(=O)C1(CCCCC1)NC(=O)CCl |
| Canonical SMILES | COC(=O)C1(CCCCC1)NC(=O)CCl |
Introduction
Chemical Identity and Structural Characteristics
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate (CAS No. 1423032-76-1) is a complex organic compound characterized by its cyclohexane core with two key functional groups attached to the 1-position: a methyl ester (carboxylate) and a 2-chloroacetamido group. This compound belongs to the class of carboxylic acid derivatives and amides, with a molecular formula of C10H16ClNO3 and a molecular weight of 233.69 g/mol .
The structural features of this compound include:
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A six-membered cyclohexane ring providing the core scaffold
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A quaternary carbon at position 1 of the cyclohexane ring
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A methyl ester group (−COOCH3) attached to the quaternary carbon
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An amide linkage (−NH−CO−) connecting the quaternary carbon to a chloroacetyl group
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A reactive chloromethyl terminus (−CH2Cl) that serves as a potential site for nucleophilic substitution
The compound's molecular identity is further characterized by the following parameters:
Synthesis Methods and Approaches
The synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate typically involves multiple reaction steps that can be accomplished through several approaches. Based on experimental data and related compounds, the following synthetic routes have been established:
Direct Acylation Method
This approach involves the reaction of methyl 1-aminocyclohexane-1-carboxylate with 2-chloroacetyl chloride:
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Preparation or acquisition of methyl 1-aminocyclohexane-1-carboxylate (often as a hydrochloride salt)
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Reaction with 2-chloroacetyl chloride in the presence of a suitable base
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Purification of the final product
This method is analogous to the synthesis of the ethyl ester derivative described in the literature:
"Ethyl 1-aminocyclohexane-1-carboxylate hydrochloride and triethylamine in DCM were treated at 0°C with 2-chloroacetyl chloride dropwise and the reaction mixture stirred for 3 h."
Coupling Reaction Approach
An alternative synthetic route employs coupling reagents to facilitate amide bond formation:
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Preparation of 2-chloroacetic acid and methyl 1-aminocyclohexane-1-carboxylate
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Coupling reaction using reagents such as HATU, EDC/HOBt, or DCC
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Purification via column chromatography
This approach is supported by documented procedures for similar compounds:
"[Compound] was treated with methyl 1-aminocyclohexane-1-carboxylate, DIPEA, HATU and DMF then the reaction stirred at rt for 24 h."
Optimization Parameters
The synthesis of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate can be optimized by adjusting various reaction parameters:
Physical and Chemical Properties
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate possesses distinctive physical and chemical properties that influence its behavior in various applications and reactions:
Chemical Reactivity
The compound contains several reactive functional groups that can participate in various chemical transformations:
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The chloromethyl group in the chloroacetamido moiety serves as an electrophilic center susceptible to nucleophilic substitution reactions.
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The methyl ester can undergo hydrolysis, transesterification, and reduction reactions.
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The amide bond, while relatively stable, can be cleaved under specific conditions or reduced to an amine.
"This compound can participate in various chemical reactions typical for esters and amides, such as hydrolysis, transesterification, and nucleophilic substitution reactions. The chloroacetamido group can act as a nucleophile, while the ester functionality may undergo hydrolysis or transesterification."
Structural Features Affecting Properties
The cyclohexane ring in Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate typically adopts a chair conformation, with the quaternary carbon creating a rigid point in the structure. This conformational preference influences:
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The compound's three-dimensional shape and molecular recognition properties
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The accessibility of the reactive groups to nucleophiles and other reagents
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The compound's ability to interact with biological targets through hydrogen bonding and other non-covalent interactions
"The chloroacetamido group can participate in hydrogen bonding and other interactions with biological macromolecules, potentially influencing enzyme activity or receptor binding."
Analytical Characterization
Various analytical techniques can be employed to confirm the structure and purity of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed structural information:
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1H NMR reveals characteristic signals for:
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Methyl ester protons (typically around δ 3.7-3.8 ppm)
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Chloroacetyl methylene protons (approximately δ 4.0-4.1 ppm)
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Amide NH proton (variable position, often around δ 6.5-8.5 ppm)
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Cyclohexane ring protons (complex pattern between δ 1.2-2.2 ppm)
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13C NMR identifies key carbon environments:
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Carbonyl carbons (ester: ~δ 170-175 ppm; amide: ~δ 165-170 ppm)
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Quaternary carbon at position 1 (typically δ 55-65 ppm)
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Methyl ester carbon (~δ 50-55 ppm)
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Chloroacetyl methylene carbon (~δ 40-45 ppm)
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Cyclohexane ring carbons (δ 20-35 ppm)
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Mass Spectrometry
Mass spectrometric analysis confirms the molecular weight and provides fragmentation patterns characteristic of the compound's structure. The presence of chlorine gives rise to a distinctive isotope pattern (M and M+2 peaks in approximately 3:1 ratio) that serves as a diagnostic marker.
Infrared Spectroscopy
IR spectroscopy identifies functional group signatures:
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N-H stretch (approximately 3300 cm-1)
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C=O stretches for ester and amide (approximately 1730-1740 cm-1 and 1650-1680 cm-1, respectively)
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C-Cl stretch (approximately 750-800 cm-1)
"NMR spectra were recorded at rt... FTIR apparatus, with major peaks reported (cm-1)."
Comparison with Structural Analogs
Understanding the relationship between Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate and its structural analogs provides valuable insights into structure-activity relationships and reactivity patterns:
Ring Size Effects
The choice of ring size significantly impacts the compound's properties:
"Cyclopropanes are known for their unique ring strain, which influences their reactivity and biological activity. This compound is likely synthesized via nucleophilic substitution or condensation reactions, given the presence of the chloroacetamido group, which is reactive toward amines or other nucleophiles."
In contrast to cyclopropane analogs, the cyclohexane ring in Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate provides conformational flexibility with minimal ring strain, potentially affecting its interaction with biological targets and its chemical behavior.
Applications in Research and Development
Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate has several important applications in scientific research and development:
Medicinal Chemistry
The compound's structure makes it particularly valuable in medicinal chemistry and drug development:
"Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate is primarily used in scientific research, particularly in medicinal chemistry due to its unique functional groups. Its potential applications in drug design are significant, as modifications to its structure could lead to novel therapeutic agents."
The compound serves as:
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A potential pharmacophore or scaffold for drug design
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An intermediate for the synthesis of biologically active compounds
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A building block for peptidomimetics and other biomolecular mimics
Synthetic Organic Chemistry
In organic synthesis, this compound functions as:
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A versatile building block for more complex molecules
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A substrate for studying various transformation methodologies
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An intermediate in the preparation of specialty chemicals
Research in Enzyme Inhibitors
The reactive chloroacetamido group makes this compound particularly interesting for covalent enzyme inhibitor research:
"These reactivity patterns suggest potential applications in drug design, where modifications at these functional groups could lead to novel therapeutic agents."
Studies show that chloroacetamide-containing compounds can serve as irreversible or covalent inhibitors of certain enzymes by forming stable bonds with nucleophilic residues (such as cysteine) at active sites.
Future Research Perspectives
The unique structure and reactivity of Methyl 1-(2-chloroacetamido)cyclohexane-1-carboxylate open several promising avenues for future research:
Medicinal Chemistry Exploration
Future studies may focus on:
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Development of structure-activity relationships through systematic modification
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Exploration of covalent binding mechanisms to biological targets
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Design of targeted drug delivery systems utilizing the reactive chloromethyl group
Synthetic Methodology Development
Synthetic chemistry research may investigate:
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Stereoselective synthesis routes to access enantiomerically pure forms
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Green chemistry approaches for more sustainable production
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Novel transformation reactions utilizing the compound's functional groups
Applications in Material Science
Emerging research could explore:
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Incorporation into polymers through the reactive chloroacetamido group
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Development of self-assembling systems utilizing the hydrogen bonding capabilities
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Creation of stimuli-responsive materials through strategic functionalization
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